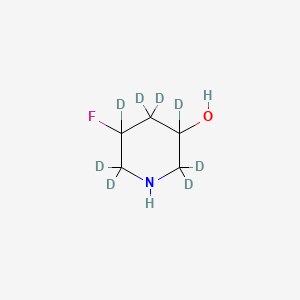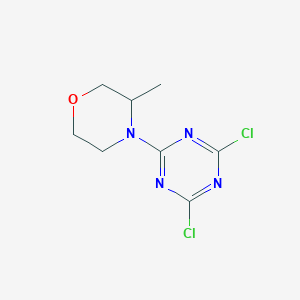![molecular formula C41H79N3O12 B14784599 (8R)-2-[(2R)-2,3-dihydroxypentan-2-yl]-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B14784599.png)
(8R)-2-[(2R)-2,3-dihydroxypentan-2-yl]-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tulathromycin B is a semi-synthetic macrolide antibiotic, primarily used in veterinary medicine. It is one of the two regio-isomers of tulathromycin, the other being tulathromycin A. Tulathromycin B is known for its efficacy in treating respiratory diseases in livestock, particularly bovine and swine respiratory diseases .
準備方法
The synthesis of tulathromycin B involves several steps, starting from azithromycin A. The process includes protecting the 2’-hydroxy and 6’-amino groups in azithromycin A using di-tert-butyl dicarbonate, followed by Swern oxidation to form the desired intermediate . Industrial production methods often involve fewer steps and more direct routes to enhance efficiency and reduce costs .
化学反応の分析
Tulathromycin B undergoes various chemical reactions, including:
Oxidation: Swern oxidation is used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving its amine groups.
Reduction: Reduction reactions can be used to modify its functional groups.
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection and Swern reagents for oxidation . The major products formed from these reactions are intermediates that lead to the final tulathromycin B structure .
科学的研究の応用
Tulathromycin B has a wide range of applications in scientific research:
作用機序
Tulathromycin B exerts its effects by binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. This action prevents the translocation process necessary for peptide chain elongation, leading to bacterial cell death . The molecular targets include bacterial ribosomal RNA and associated proteins .
類似化合物との比較
Tulathromycin B is unique among macrolides due to its triamilide structure, which includes three amine groups . Similar compounds include:
Erythromycin: A 14-membered ring macrolide.
Azithromycin: A 15-membered ring macrolide.
Tylosin: A 16-membered ring macrolide.
Tulathromycin B’s unique structure provides it with a longer duration of action and higher efficacy against certain bacterial pathogens compared to these similar compounds .
特性
分子式 |
C41H79N3O12 |
|---|---|
分子量 |
806.1 g/mol |
IUPAC名 |
(8R)-2-[(2R)-2,3-dihydroxypentan-2-yl]-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one |
InChI |
InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)54-33-25(5)34(56-37-32(46)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)35(55-36(47)26(33)6)40(11,49)30(45)16-2/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38-,39-,40-,41+/m1/s1 |
InChIキー |
JEBMHQVCOAWRCT-CCZJVYANSA-N |
異性体SMILES |
CCCNC[C@@]1(C(OC(C[C@@]1(C)OC)OC2C(C([C@](CC(CNC(C(OC(=O)C2C)[C@@](C)(C(CC)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O |
正規SMILES |
CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(OC(=O)C2C)C(C)(C(CC)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Glycine, N-[2-(methylseleno)benzoyl]-](/img/structure/B14784518.png)
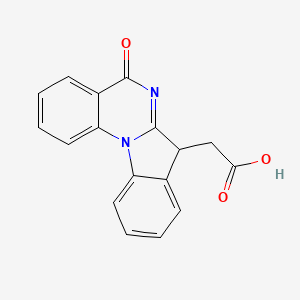
![Benzo[b]thiophen-3-yl-methylamine hydrochloride salt](/img/structure/B14784522.png)
![3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14784525.png)
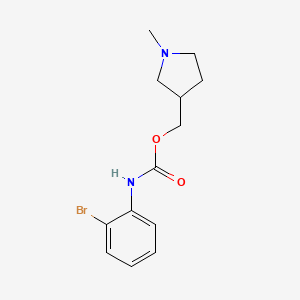
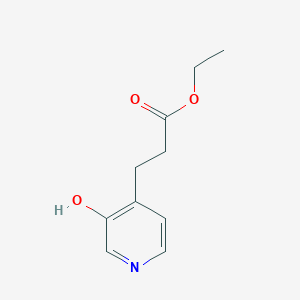
![Methyl 2-[5-(4-chlorophenyl)-7-methoxy-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]acetate](/img/structure/B14784545.png)
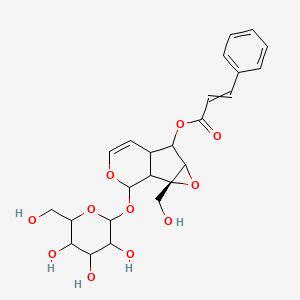
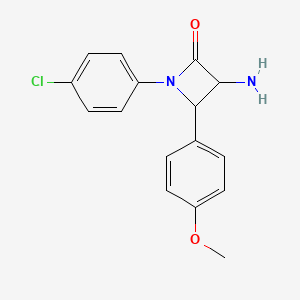
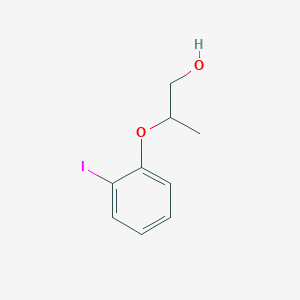

![L-Leucine, N-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4-methyl-, cis-(9CI)](/img/structure/B14784582.png)
